5(1H)-Indolizinone, 2,3-dihydro-6-phenyl-8-(phenylsulfonyl)-
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Overview
Description
6-Phenyl-8-(phenylsulfonyl)-2,3-dihydroindolizin-5(1H)-one is a complex organic compound with a unique structure that includes both phenyl and sulfonyl groups
Preparation Methods
The synthesis of 6-Phenyl-8-(phenylsulfonyl)-2,3-dihydroindolizin-5(1H)-one typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the appropriate indolizine precursor.
Cyclization: The cyclization step forms the indolizine ring, which is crucial for the compound’s structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
6-Phenyl-8-(phenylsulfonyl)-2,3-dihydroindolizin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or sulfonyl groups, leading to the formation of various derivatives.
Scientific Research Applications
6-Phenyl-8-(phenylsulfonyl)-2,3-dihydroindolizin-5(1H)-one has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 6-Phenyl-8-(phenylsulfonyl)-2,3-dihydroindolizin-5(1H)-one involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
6-Phenyl-8-(phenylsulfonyl)-2,3-dihydroindolizin-5(1H)-one can be compared with similar compounds like:
6-Phenyl-2,3-dihydroindolizin-5(1H)-one: Lacks the phenylsulfonyl group, which may result in different biological activities.
8-Phenyl-2,3-dihydroindolizin-5(1H)-one: Similar structure but with variations in the position of the phenyl group, affecting its reactivity and applications.
This compound’s unique structure, particularly the presence of both phenyl and sulfonyl groups, distinguishes it from other indolizine derivatives and contributes to its diverse applications in scientific research.
Properties
CAS No. |
185198-45-2 |
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Molecular Formula |
C20H17NO3S |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
8-(benzenesulfonyl)-6-phenyl-2,3-dihydro-1H-indolizin-5-one |
InChI |
InChI=1S/C20H17NO3S/c22-20-17(15-8-3-1-4-9-15)14-19(18-12-7-13-21(18)20)25(23,24)16-10-5-2-6-11-16/h1-6,8-11,14H,7,12-13H2 |
InChI Key |
WFJADTRVTUBUFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C(=O)N2C1)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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